Fmoc-homoArg(Boc)2-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

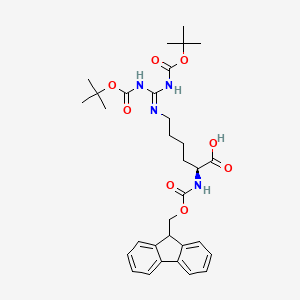

Fmoc-homoArg(Boc)2-OH, also known as N-fluorenylmethoxycarbonyl-N’,N’-di-tert-butyloxycarbonyl-L-homoarginine, is a derivative of homoarginine. It is widely used in solid-phase peptide synthesis due to its ability to protect the amino group during peptide chain elongation. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and di-tert-butyloxycarbonyl (Boc) protecting groups, which provide stability and prevent unwanted side reactions during synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-homoArg(Boc)2-OH typically involves the protection of the amino group of homoarginine with the Fmoc group and the guanidine group with Boc groups. The process begins with the reaction of homoarginine with di-tert-butyl dicarbonate in the presence of a suitable base to form the Boc-protected intermediate. This intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group, resulting in the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions: Fmoc-homoArg(Boc)2-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using mild basic conditions, such as piperidine in dimethylformamide (DMF), and removal of the Boc groups using strong acids like trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF for Fmoc removal; TFA for Boc removal.

Coupling: DIC and OxymaPure in solvents like N-butylpyrrolidinone (NBP) or DMF.

Major Products: The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-homoArg(Boc)2-OH is primarily utilized in solid-phase peptide synthesis, where it serves as a building block for constructing peptides. The Fmoc group enables selective deprotection under basic conditions, facilitating the coupling of homoarginine residues with other amino acids to extend peptide chains. This method is crucial for producing peptides with specific sequences that can exhibit desired biological activities .

Advantages :

- Enhanced Stability : Incorporating homoarginine can improve the stability of peptides against enzymatic degradation, particularly by trypsin-like enzymes .

- Pharmacological Properties : Peptides synthesized with this compound have shown potential in modulating interactions with biological targets, enhancing binding affinities and specificities for receptors or enzymes .

Drug Discovery

Biologically Active Peptides :

Peptides containing this compound have been evaluated for their pharmacological properties. For instance, studies have demonstrated that these peptides can inhibit phosphatase activities or modulate receptor binding affinities, making them valuable candidates for drug development .

Case Studies :

- Opioid Peptides : Research involving homoarginine derivatives has led to the synthesis of opioid peptides such as neo-endorphins and dynorphins. These studies indicated that substituting arginine with homoarginine could enhance the biological activity of these peptides while increasing their resistance to enzymatic degradation .

- Therapeutic Applications : Recent advancements in peptide drug discovery highlight the role of this compound in developing therapeutic agents targeting various diseases, including metabolic disorders and cancers .

作用機序

The mechanism of action of Fmoc-homoArg(Boc)2-OH involves the protection of the amino and guanidine groups during peptide synthesis. The Fmoc group is stable under acidic conditions and can be removed under basic conditions, while the Boc groups are stable under basic conditions and can be removed under acidic conditions. This orthogonal protection strategy allows for the sequential addition of amino acids to the growing peptide chain without unwanted side reactions .

類似化合物との比較

Fmoc-Arg(Pbf)-OH: Another derivative of arginine used in peptide synthesis, where the guanidine group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Fmoc-Arg(Boc)2-OH: Similar to Fmoc-homoArg(Boc)2-OH but with arginine instead of homoarginine.

Uniqueness: this compound is unique due to the presence of the homoarginine residue, which provides different steric and electronic properties compared to arginine. This can influence the folding and activity of the synthesized peptides, making it a valuable tool for studying structure-activity relationships in peptides .

生物活性

Fmoc-homoArg(Boc)2-OH is a protected derivative of homoarginine, which is a non-canonical amino acid known for its potential biological activities. This compound is primarily utilized in peptide synthesis and has garnered attention for its stability and ability to enhance peptide resistance to enzymatic degradation. This article explores the biological activity of this compound, including its synthesis, stability, and various biological assays.

Synthesis and Stability

This compound can be synthesized through solid-phase peptide synthesis (SPPS). The stability of this compound in different solvents has been evaluated, showing that it maintains integrity over time, making it suitable for use in peptide synthesizers. In a study comparing the stability of Fmoc-Arg(Boc)2-OH in DMF and NBP, it was found that the compound exhibited a gradual degradation over time but remained stable enough for practical applications (Table 1) .

| Time (days) | Stability in DMF (%) | Stability in NBP (%) |

|---|---|---|

| 0 | 88.8 | 88.8 |

| 1 | 88.6 | 88.4 |

| 10 | 77.6 | 71.8 |

| 30 | 51.2 | 37.7 |

Antimicrobial Activity

The biological activity of this compound has been assessed through various assays, particularly focusing on its antimicrobial properties. However, studies have indicated that beta3-oligoarginine derivatives, including those containing homoarginine, did not exhibit significant antibacterial activity against tested pathogens (MIC ≥ 64 µg/ml) .

Cytotoxicity and Cell Penetration

Research has also focused on the cytotoxic effects of this compound on different cell lines (e.g., MCF7, HepG2, A549). In cytotoxicity assessments, no significant toxicity was observed at concentrations that elicited less than 10% cytotoxicity . Furthermore, cell-penetration studies demonstrated that longer-chain derivatives could penetrate HeLa cells and localize in the nuclei through a non-endocytotic mechanism .

Resistance to Proteolysis

One of the notable features of this compound is its enhanced resistance to proteolysis by trypsin compared to standard arginine residues. This property makes it valuable for synthesizing peptides that require stability against enzymatic degradation .

Study on Peptide Synthesis

In a comparative study involving the synthesis of opioid peptides with homoarginine derivatives, it was shown that replacing arginine with homoarginine resulted in peptides with increased resistance to enzymatic degradation . The synthesized peptides were evaluated using functional assays in guinea pig ileum and mouse vas deferens models.

Transcriptional Profiling

A recent study utilized transcriptional profiling to assess the biological impact of various chemicals including this compound on gene expression across multiple cell lines. The findings indicated specific transcriptional responses that could be linked to the structural characteristics of the compounds tested .

特性

IUPAC Name |

(2S)-6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEGDMIQQQRLOZ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。